![molecular formula C21H22FNO5S B280815 Butyl 5-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280815.png)
Butyl 5-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 5-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate, commonly known as Fimasartan, is a non-peptide angiotensin II receptor antagonist (ARB) used for the treatment of hypertension. Fimasartan was first synthesized in 2006 by Boryung Pharmaceutical Co. Ltd., South Korea, and was approved by the Korean Food and Drug Administration (KFDA) in 2010.
Mecanismo De Acción
Fimasartan works by selectively blocking the angiotensin II type 1 receptor (AT1), which is responsible for vasoconstriction and aldosterone secretion. By blocking this receptor, Fimasartan causes vasodilation and reduces blood pressure.
Biochemical and Physiological Effects:
Fimasartan has been shown to have several biochemical and physiological effects. It has been reported to reduce oxidative stress, inflammation, and endothelial dysfunction, which are all associated with hypertension. Fimasartan has also been shown to improve insulin sensitivity and glucose metabolism in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Fimasartan has several advantages as a research tool. It is a highly selective AT1 receptor antagonist and has a long half-life, which allows for once-daily dosing. However, Fimasartan is not widely available and can be expensive. Additionally, its use may be limited by the availability of appropriate animal models for hypertension research.
Direcciones Futuras
Several future directions for Fimasartan research are possible. One area of interest is the potential use of Fimasartan in the treatment of other cardiovascular diseases, such as heart failure and atherosclerosis. Another area of interest is the investigation of the molecular mechanisms underlying the beneficial effects of Fimasartan on insulin sensitivity and glucose metabolism. Finally, the development of new analogs of Fimasartan with improved pharmacokinetic and pharmacodynamic properties is an area of ongoing research.
Conclusion:
Fimasartan is a promising drug for the treatment of hypertension, with a favorable safety profile and several potential benefits beyond blood pressure reduction. Its selective AT1 receptor blockade and long half-life make it an attractive research tool for investigating the molecular mechanisms underlying hypertension and other cardiovascular diseases. Ongoing research into Fimasartan and its analogs may lead to new treatments for these conditions in the future.
Métodos De Síntesis
Fimasartan is synthesized by a multi-step process that involves the condensation of 4-fluoro-2-methylbenzenesulfonyl chloride with 2-methyl-1-benzofuran-3-carboxylic acid, followed by the reaction of the resulting intermediate with butylamine. The final product is obtained after purification and crystallization.
Aplicaciones Científicas De Investigación
Fimasartan has been extensively studied for its therapeutic potential in the treatment of hypertension. Several clinical trials have demonstrated its efficacy in reducing blood pressure in patients with mild to moderate hypertension. Fimasartan has also been shown to have a favorable safety profile, with no significant adverse effects reported.
Propiedades
Fórmula molecular |
C21H22FNO5S |
|---|---|
Peso molecular |
419.5 g/mol |
Nombre IUPAC |
butyl 5-[(4-fluoro-2-methylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C21H22FNO5S/c1-4-5-10-27-21(24)20-14(3)28-18-8-7-16(12-17(18)20)23-29(25,26)19-9-6-15(22)11-13(19)2/h6-9,11-12,23H,4-5,10H2,1-3H3 |
Clave InChI |
DAXRFQMKLSUHJG-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)C)C |
SMILES canónico |
CCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




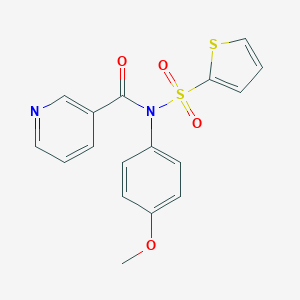
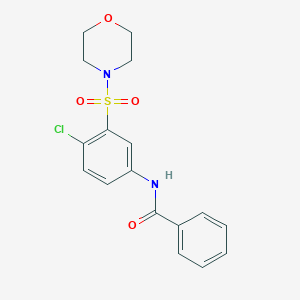
![N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)nicotinamide](/img/structure/B280738.png)
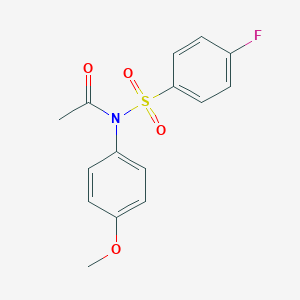
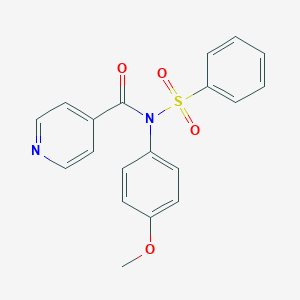
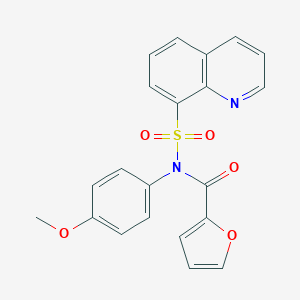
![4-{Acetyl[(4-fluoro-2-methylphenyl)sulfonyl]amino}phenyl acetate](/img/structure/B280749.png)
amino]phenyl isonicotinate](/img/structure/B280750.png)

![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B280755.png)
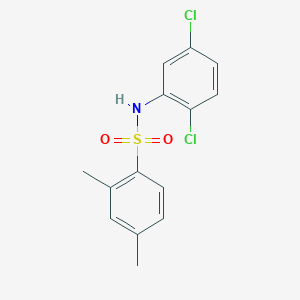
![Ethyl 2-phenyl-5-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B280757.png)
